1-Hydroxy-3-sulfanylpropan-2-one
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Overview
Description
It is a thiol-containing compound, characterized by the presence of both a hydroxyl group and a sulfanyl group attached to a propane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Hydroxy-3-sulfanylpropan-2-one can be synthesized through the acid-catalyzed addition of hydrogen sulfide to the corresponding ketones . For example, the reaction of 1,1,1-trichloropropan-2-one with hydrogen sulfide in the presence of hydrogen chloride yields 1,1,1-trichloro-2-sulfanylpropan-2-ol . This method involves the nucleophilic attack of hydrogen sulfide on the carbonyl group of the ketone, followed by the stabilization of the resulting hydroxy thiol.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods described above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1-Hydroxy-3-sulfanylpropan-2-one undergoes various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfonic acids or sulfoxides.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The hydroxyl and sulfanyl groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products
Oxidation: Sulfonic acids or sulfoxides.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
1-Hydroxy-3-sulfanylpropan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Its thiol group makes it a useful compound for studying redox reactions and thiol-disulfide exchange processes.
Industry: Used in the synthesis of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 1-Hydroxy-3-sulfanylpropan-2-one involves its ability to participate in nucleophilic and electrophilic reactions. The hydroxyl group can act as a nucleophile, while the sulfanyl group can participate in redox reactions. These properties make it a versatile compound in various chemical processes .
Comparison with Similar Compounds
Similar Compounds
1-Hydroxy-3-sulfanylacetone: Similar structure but with different substituents.
3-Hydroxypropane-1-sulfonic acid: Contains a sulfonic acid group instead of a sulfanyl group.
Sodium 3-chloro-2-hydroxypropane-1-sulfonate: Contains a chloro and sulfonic acid group.
Properties
CAS No. |
856604-62-1 |
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Molecular Formula |
C3H6O2S |
Molecular Weight |
106.15 g/mol |
IUPAC Name |
1-hydroxy-3-sulfanylpropan-2-one |
InChI |
InChI=1S/C3H6O2S/c4-1-3(5)2-6/h4,6H,1-2H2 |
InChI Key |
PBFVUKHZUJVMLL-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=O)CS)O |
Origin of Product |
United States |
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